(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C11H12F2N3. This compound features a difluorophenyl group and a methylated imidazole ring connected by a methanamine bridge. It is primarily studied for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for more complex organic molecules and exhibiting various biological activities.
The compound is classified under organic compounds, specifically amines and imidazole derivatives. Its unique structure makes it significant in the fields of medicinal chemistry, particularly in drug design and synthesis. The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides it for research purposes .
The synthesis of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 3,4-difluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent. Common methods include:
The molecular structure of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine can be depicted as follows:
The compound's structural data indicates that it contains two fluorine atoms attached to the phenyl ring, enhancing its reactivity and potential biological activity.
(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is capable of undergoing various chemical reactions:
The mechanism of action for (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets within biological systems:
These interactions suggest potential applications in drug development targeting various diseases.
The presence of fluorine atoms in the difluorophenyl group enhances the compound's reactivity compared to non-fluorinated analogs. This modification can influence both physical properties (like boiling point) and chemical behavior (such as reactivity with nucleophiles) significantly.
Relevant analyses indicate that compounds with similar structures often exhibit enhanced biological activities due to their unique electronic properties imparted by fluorination .
(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific uses:
The synthesis of (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine requires strategic bond disconnections involving the imidazole core, difluorophenyl moiety, and methanamine linker. Established protocols typically employ sequential functionalization of preformed heterocycles or de novo ring construction:
Debus-Radziszewski Imidazole Formation: The classical approach involves cyclo-condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia. For target molecules containing 1-methylimidazole, methylamine substitutes for ammonia. Glyoxal derivatives react with 3,4-difluorobenzaldehyde and methylamine under acidic catalysis to yield 1-methyl-4,5-disubstituted imidazoles. Subsequent regioselective C2-functionalization introduces the aminomethyl group via electrophilic substitution or metal-catalyzed cross-coupling [4]. This method often suffers from regiochemical challenges for unsymmetrical carbonyl precursors.
Directed Metalation and Functionalization: Protecting the imidazole nitrogen (e.g., with SEM = 2-(trimethylsilyl)ethoxymethyl) enables regioselective C-H functionalization. Palladium-catalyzed direct arylation at the C5 position of 1-methyl-1H-imidazole with 3,4-difluorophenyl halides provides intermediates like 5-(3,4-difluorophenyl)-1-methyl-1H-imidazole. Subsequent directed ortho-metalation (DoM) at C2 using strong bases (e.g., lithium diisopropylamide) followed by electrophilic quenching with formaldehyde or equivalents installs the aminomethyl group [9]. This route offers precise control over substitution patterns.
Late-Stage Methanamine Construction: An alternative strategy involves assembling the methanamine bridge on a pre-formed 2-substituted imidazole. 1-Methyl-2-imidazolecarboxaldehyde undergoes reductive amination with 3,4-difluorophenylmethanamine using sodium cyanoborohydride or sodium triacetoxyborohydride. Conversely, nucleophilic addition of a metallated imidazole (e.g., 2-lithio-1-methylimidazole) to 3,4-difluorobenzonitrile, followed by reduction of the resulting imine, provides the target methanamine [1] [10]. This approach benefits from the commercial availability of both building blocks.
Table 1: Key Intermediates and Building Blocks for (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine Synthesis
Building Block Type | Example Compounds | Role in Synthesis | Structural Identifier (Example) |
---|---|---|---|
Imidazole Core | 1-Methyl-1H-imidazole | Starting material for C-H functionalization | CAS 616-47-7 |
Difluorophenyl Component | 3,4-Difluorophenylboronic acid, 1-Bromo-3,4-difluorobenzene | Electrophile/Nucleophile partner for coupling | CAS [1423-26-3] (boronic acid) |
Methanamine Precursor | 1-Methyl-2-imidazolecarboxaldehyde, 3,4-Difluorobenzonitrile | Components for reductive amination or addition | SMILES O=CC1=NC=CN1C (aldehyde) |
Protected Intermediate | 5-(3,4-Difluorophenyl)-1-SEM-1H-imidazole | Enables regioselective C2 functionalization | InChIKey KNMUEJFWJANZDS-UHFFFAOYSA-N (related) [5] |
The electron-withdrawing nature of the fluorine atoms in 3,4-difluorophenyl derivatives significantly activates the ring towards nucleophilic aromatic substitution (SNAr), a key transformation for installing the methanamine linker or functionalizing the ring prior to imidazole coupling:
Ortho-Effect and Activation: The ortho positioning of fluorine atoms in 1,2-difluoro-4-nitrobenzene or 1,2-difluoro-4-halobenzene creates a highly electron-deficient arene ideal for SNAr. Ammonia or primary amines readily displace fluoride at C4, yielding 3,4-difluoroaniline derivatives. For methanamine synthesis, 3,4-difluorobenzyl chloride serves as a potent electrophile. The electron-withdrawing fluorines enhance the electrophilicity of the benzylic carbon, facilitating nucleophilic attack by amines (e.g., ammonia for 3,4-difluorophenylmethanamine synthesis or 2-lithioimidazoles) [8]. Kinetic studies show significantly enhanced reaction rates compared to non-fluorinated benzyl chlorides.
Protecting Group Strategies for Imidazole NH: Unprotected imidazoles present challenges due to competing N-alkylation versus desired C-alkylation or SNAr at the difluorophenyl ring. Selective protection of the imidazole N1 nitrogen is crucial before engaging 3,4-difluorophenyl electrophiles in SNAr reactions targeting the methanamine nitrogen. Common protecting groups include:
Imidazolium Salts: Quaternization of N3 using alkyl iodides forms imidazolium salts, directing metalation to C2 and preventing unwanted N-alkylation during nucleophilic substitutions involving the methanamine nitrogen [6].
Optimization Parameters: Key factors for efficient SNAr involving difluorophenyl precursors include:
While (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine itself is achiral, catalytic strategies are crucial for synthesizing chiral analogues or resolving enantiomers if chiral centers are present elsewhere in the molecule. The methanamine nitrogen and carbon centers can be points for enantioselective transformations:
Enantioselective Reductive Amination: If the imidazole scaffold bears a proximal carbonyl (e.g., 2-imidazolecarboxaldehyde), enantioselective reductive amination with 3,4-difluorophenylmethanamine is feasible. Chiral phosphoric acids (CPAs) or metal catalysts (e.g., Ru(II)-BINAP complexes) catalyze the reaction between the aldehyde and amine, forming an iminium ion intermediate. Chiral counterion or ligand control facilitates hydride delivery (from Hantzsch ester or formate) to one face, yielding enantioenriched methanamines [6]. Yields and enantioselectivities (ee) depend heavily on the steric and electronic properties of the imidazole substituents and the catalyst structure.
Catalytic Asymmetric C-C Bond Formation at Methine Carbon: Deprotonation of the methanamine carbon (benzylic position) generates a nucleophilic carbanion. Employing chiral phase-transfer catalysts (PTCs, e.g., Cinchona alkaloid-derived ammonium salts) allows enantioselective alkylation of this stabilized carbanion with alkyl halides. Chiral lithium amide bases can also induce asymmetry during deprotonation and subsequent electrophilic trapping [6]. The acidity of the methanamine proton is enhanced by the electron-withdrawing imidazole and difluorophenyl groups, facilitating deprotonation.
Dynamic Kinetic Resolution (DKR) of Racemic Precursors: Racemic precursors like α-halo-(1-methyl-1H-imidazol-2-yl)-(3,4-difluorophenyl)methanes can undergo DKR via nucleophilic displacement. Palladium catalysts with chiral ligands (e.g., (R)-BINAP, Josiphos) or enzymes catalyze the substitution of halide by nitrogen nucleophiles (e.g., ammonia, benzylamine) with concomitant racemization of the substrate and selective transformation of one enantiomer [6].
Chiral Auxiliaries and Directing Groups: Attaching a chiral auxiliary (e.g., Evans oxazolidinone, Ellman sulfinamide) to the methanamine nitrogen allows diastereoselective functionalization (e.g., α-alkylation). Subsequent auxiliary removal yields enantiopure products. Alternatively, installing chiral Lewis basic directing groups on the imidazole can enable enantioselective C-H functionalization adjacent to the methanamine carbon using Pd(II)/chiral ligand complexes [9].
Selective N-alkylation (to form the 1-methylimidazole) or protection during functionalization of other parts of the molecule, particularly the methanamine nitrogen or the difluorophenyl ring, is critical. The choice of protecting group profoundly impacts yield, regioselectivity, and deprotection efficiency:
Limitations: The SEM group is relatively large, potentially causing steric hindrance in some reactions. The silyl group can sometimes participate in unwanted side reactions with very hard nucleophiles. Cost can be higher than simpler groups.
Boc Group (tert-Butoxycarbonyl):
Limitations: Not suitable if strong acids are used elsewhere in the synthesis. The carbamate linkage can be cleaved under harsh reducing conditions. Does not protect the imidazole nitrogen itself.
Silyl Groups (TBDMS, TIPS):
Limitations: Prone to premature cleavage and lower regioselectivity during installation compared to SEM. Generally not preferred for complex imidazole methanamine synthesis involving SNAr.
Benzyl (Bn) Group:
Limitations: Lack of orthogonality to many common protecting groups and sensitivity to hydrogenation conditions restrict its use in synthesizing complex methanamines like the target compound.
Imidazolium Salts: Quaternization (e.g., with methyl triflate or iodomethane) protects N3 and directs C2 functionalization. Deprotection requires harsh conditions (e.g., strong base, high temperature), limiting compatibility [6].
Table 2: Protecting Group Comparison for Imidazole Nitrogen During (3,4-Difluorophenyl)methanamine Synthesis
Protecting Group | Installation Reagent/Conditions | Key Stability Attributes | Cleavage Conditions | Orthogonality to Boc/Cbz | Suitability for Target Synthesis |
---|---|---|---|---|---|
SEM | SEM-Cl, DIPEA/DMF or DCM | High (Bases, Nucleophiles, Mild Acids, Pd-Catalysis) | TBAF/THF, HF/pyridine, Conc. TFA | Excellent | ★★★★★ (Preferred) |
Boc (on Nmeth) | Boc₂O, DMAP or TEA/DCM | Bases, Nucleophiles (Acid Sensitive) | TFA/DCM, HCl/Dioxane | N/A (Used on amine) | ★★★★★ (For methanamine N) |
TBDMS | TBDMS-Cl, Imidazole/DMF | Moderate (Weak Acids/Bases) | TBAF/THF, AcOH/H₂O, HF | Good | ★★☆☆☆ (Limited stability) |
Benzyl (Bn) | BnBr, NaH/DMF or K₂CO₃/MeCN | Bases, Nucleophiles (Reduction Sensitive) | H₂/Pd-C, BCl₃, Na/NH₃(l) | Moderate | ★★☆☆☆ (Cleavage constraints) |
Imidazolium (N3) | MeOTf or Mel, DCM or MeCN | High (Inert Conditions) | Strong Base (tBuOK), High Temp. | Poor | ★★★☆☆ (For C2 activation) |
Traditional imidazole and methanamine syntheses often involve energy-intensive processes and hazardous solvents. Modern green approaches enhance efficiency and sustainability for compounds like (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine:
Solvent-Free Condensations: The Debus-Radziszewski reaction benefits significantly from solvent-free protocols. Mixing neat glyoxal (or derivatives), 3,4-difluorobenzaldehyde, methylamine hydrochloride, and ammonium acetate, with catalytic p-toluenesulfonic acid (PTSA) or acidic montmorillonite K10 clay, and heating to 80-100°C yields 1-methyl-4,5-di(3,4-difluorophenyl)imidazole precursors. This eliminates solvent waste, simplifies work-up (crushing the solid reaction mass and extraction), and often improves yields and regioselectivity compared to solvent-based reactions [2] [6]. Similarly, solvent-free N-methylation of imidazole using dimethyl carbonate (DMC) under catalyst-free or K₂CO₃-catalyzed conditions at 90-120°C provides a greener route to 1-methylimidazole than traditional methyl iodide/quench approaches [6].
Microwave (MW)-Assisted Cyclizations and Functionalizations: Microwave dielectric heating dramatically accelerates key steps:
Cross-Coupling: Suzuki-Miyaura coupling of 2-halo-1-methylimidazoles with (3,4-difluorophenyl)boronic acid, or vice versa, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in aqueous ethanol or solvent-minimized conditions completes within 5-15 minutes under MW (80-120°C), minimizing catalyst decomposition and side reactions [9].
Catalyst Recycling and Heterogeneous Catalysis: Immobilized catalysts enhance sustainability:
Nanoparticle Catalysts: GO(Co/Mn) nanocatalysts facilitate benzimidazole formation in water under ultrasound, a principle extendable to imidazole N-alkylation steps using eco-friendly energy inputs [6].
Mechanochemical Synthesis: Ball milling offers a completely solvent-free alternative for condensation and coupling reactions. Grinding 2-imidazolecarboxaldehyde, 3,4-difluorophenylmethanamine, and a reducing agent (e.g., NaBH₄) in a ball mill facilitates reductive amination. Similarly, imidazole N-alkylation using alkyl halides and base proceeds efficiently under mechanical force [6]. While not yet widely reported for the exact target molecule, it represents a frontier in sustainable heterocycle and methanamine synthesis.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0